molecular formula C22H42N10O5 B14248974 N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 439598-42-2

N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B14248974
CAS No.: 439598-42-2
M. Wt: 526.6 g/mol
InChI Key: SEMFNSJFMRHARE-VGWMRTNUSA-N
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Description

N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound It is characterized by the presence of multiple amino acid residues, including L-ornithine, L-valine, and L-proline, linked together in a specific sequence

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine typically involves the stepwise coupling of amino acids using peptide synthesis techniques. The process begins with the protection of amino groups to prevent unwanted reactions. The protected amino acids are then activated using reagents such as carbodiimides, which facilitate the formation of peptide bonds. The sequence of amino acids is assembled on a solid support, and after the completion of the synthesis, the protecting groups are removed to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized peptide .

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the peptide, while reduction could produce reduced forms with altered functional groups .

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine has several scientific research applications:

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction is crucial for its biological effects, which may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its specific sequence of amino acids and the presence of diaminomethylidene groups. These features contribute to its distinct chemical properties and biological activities, setting it apart from other similar peptides .

Properties

CAS No.

439598-42-2

Molecular Formula

C22H42N10O5

Molecular Weight

526.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C22H42N10O5/c1-12(2)16(31-17(33)13(23)6-3-9-28-21(24)25)19(35)32-11-5-8-15(32)18(34)30-14(20(36)37)7-4-10-29-22(26)27/h12-16H,3-11,23H2,1-2H3,(H,30,34)(H,31,33)(H,36,37)(H4,24,25,28)(H4,26,27,29)/t13-,14-,15-,16-/m0/s1

InChI Key

SEMFNSJFMRHARE-VGWMRTNUSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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